methanone CAS No. 51955-39-6](/img/structure/B14659509.png)
[Di(butan-2-yl)amino](phenylmethanesulfinyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di(butan-2-yl)aminomethanone is a chemical compound that belongs to the class of organic compounds known as sulfoxides. These compounds are characterized by the presence of a sulfinyl functional group attached to a carbon atom. The compound has a complex structure with both amine and sulfinyl functional groups, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Di(butan-2-yl)aminomethanone typically involves multiple steps, starting with the preparation of the amine and sulfoxide precursors. One common method involves the reaction of butan-2-amine with phenylmethanesulfinyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as triethylamine.
Industrial Production Methods
In industrial settings, the production of Di(butan-2-yl)aminomethanone may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more efficient in terms of yield and purity. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Di(butan-2-yl)aminomethanone can undergo various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Sulfone derivatives
Reduction: Sulfide derivatives
Substitution: Various substituted amines
Applications De Recherche Scientifique
Chemistry
In chemistry, Di(butan-2-yl)aminomethanone is used as a reagent in organic synthesis. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool for the synthesis of complex organic molecules.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it useful for studying biochemical pathways and mechanisms.
Medicine
In medicine, Di(butan-2-yl)aminomethanone is being investigated for its potential therapeutic applications. Its unique chemical properties may make it useful in the development of new drugs for treating various diseases.
Industry
In industrial applications, the compound is used as an intermediate in the synthesis of other chemicals. Its reactivity and versatility make it a valuable component in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Di(butan-2-yl)aminomethanone involves its interaction with specific molecular targets. The sulfinyl group can form reversible covalent bonds with thiol groups in proteins, affecting their function. The amine group can also interact with various receptors and enzymes, modulating their activity. These interactions can lead to changes in cellular signaling pathways and biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Di(butan-2-yl)aminomethanone: Similar structure but with a sulfonyl group instead of a sulfinyl group.
Di(butan-2-yl)aminomethanone: Similar structure but with a sulfenyl group instead of a sulfinyl group.
Uniqueness
What sets Di(butan-2-yl)aminomethanone apart from similar compounds is its unique combination of amine and sulfinyl functional groups. This combination allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of molecular targets. Its versatility and reactivity make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
51955-39-6 |
|---|---|
Formule moléculaire |
C16H25NO2S |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
1-benzylsulfinyl-N,N-di(butan-2-yl)formamide |
InChI |
InChI=1S/C16H25NO2S/c1-5-13(3)17(14(4)6-2)16(18)20(19)12-15-10-8-7-9-11-15/h7-11,13-14H,5-6,12H2,1-4H3 |
Clé InChI |
SHJQCUDSSUYZIX-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)N(C(C)CC)C(=O)S(=O)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetonitrile](/img/structure/B14659427.png)
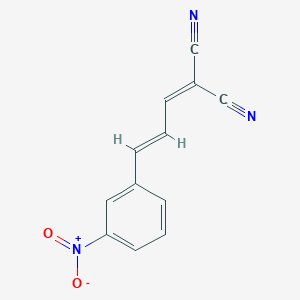
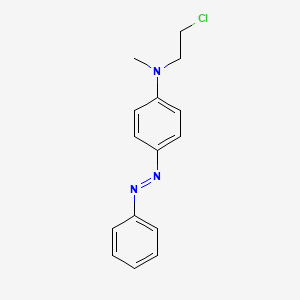



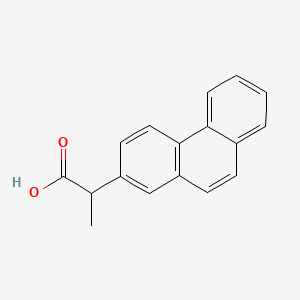
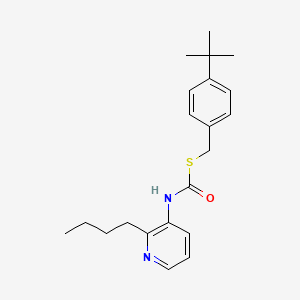
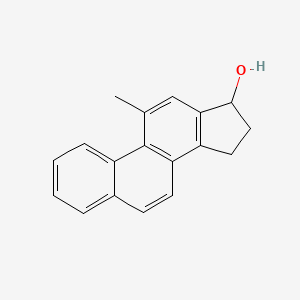
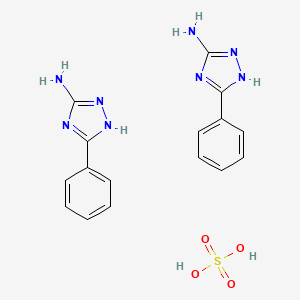
![3a,4,4a,5,8,8a,9,9a-Octahydro-1H-4,9-methanocyclopenta[b]naphthalene](/img/structure/B14659481.png)
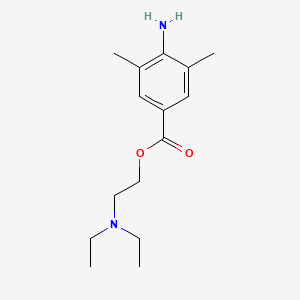
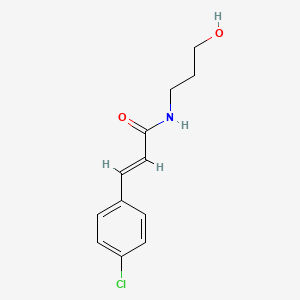
![N-[(2-Methoxy-1-phenyl-ethylidene)amino]-2,4-dinitro-aniline](/img/structure/B14659492.png)
